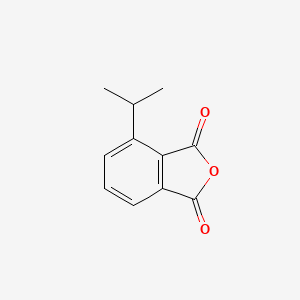
4-Isopropylisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylisobenzofuran-1,3-dione is an organic compound belonging to the class of isobenzofuran derivatives It is characterized by the presence of an isopropyl group attached to the isobenzofuran-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylisobenzofuran-1,3-dione can be achieved through the oxidation of indane derivatives. One common method involves the use of molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium . This environmentally benign procedure does not require a catalyst and can be completed in a single step. The reaction typically involves heating the indane derivatives in a stainless steel reactor at 120°C under oxygen pressure .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable reagents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the isobenzofuran-1,3-dione core and the isopropyl group.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic reagents can be used to introduce different functional groups onto the isobenzofuran core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various substituted isobenzofuran-1,3-diones, while reduction reactions can produce corresponding alcohols or hydrocarbons.
Scientific Research Applications
4-Isopropylisobenzofuran-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropylisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
4-Isopropylisobenzofuran-1,3-dione can be compared with other isobenzofuran derivatives, such as:
Isobenzofuran-1,3-dione: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
Substituted isobenzofuran-1,3-diones: Various derivatives with different substituents can exhibit unique chemical and biological activities.
Properties
IUPAC Name |
4-propan-2-yl-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6(2)7-4-3-5-8-9(7)11(13)14-10(8)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMJNYFJUWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2986014.png)
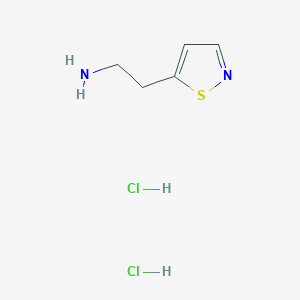
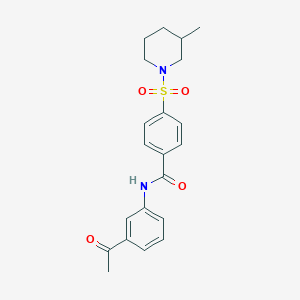
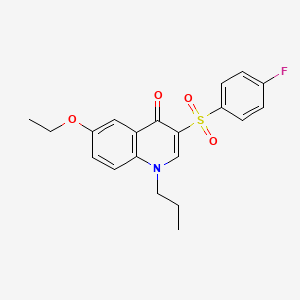
![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)
![methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2986021.png)
![N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2986024.png)
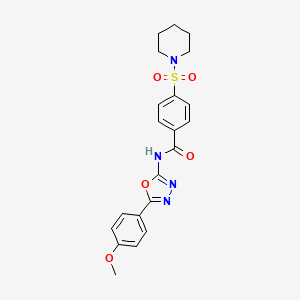
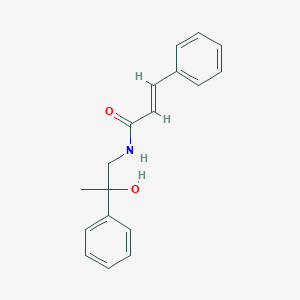
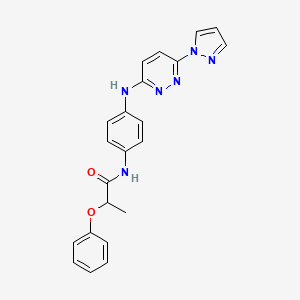
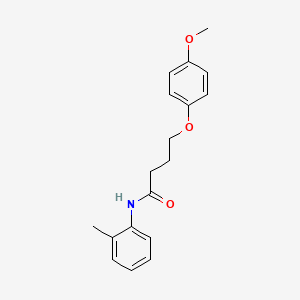
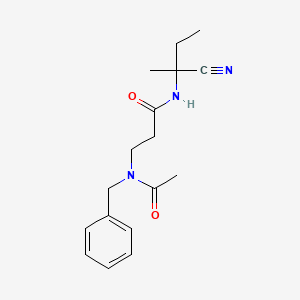
![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)
